Rivaroxaban-d4

Vue d'ensemble

Description

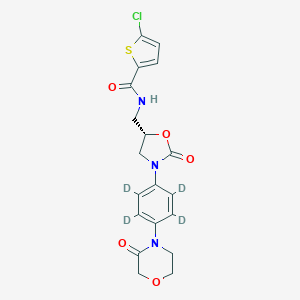

Rivaroxaban-d4 is an internal standard for the quantification of rivaroxaban . It is an orally active, direct inhibitor of Factor Xa, which is a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade . It demonstrates >10,000-fold greater selectivity for Factor Xa compared to other related serine proteases .

Molecular Structure Analysis

Rivaroxaban-d4 has a molecular formula of C19H14ClD4N3O5S and a formula weight of 439.9 . Its formal name is 5-chloro-N-[ [ (5S)-2-oxo-3- [4- (3-oxo-4-morpholinyl)phenyl-2,3,5,6-d4]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide .Chemical Reactions Analysis

Rivaroxaban-d4, like Rivaroxaban, is a direct inhibitor of Factor Xa, a key enzyme in the coagulation system that converts prothrombin to thrombin . This inhibition greatly decreases thrombin generation .Applications De Recherche Scientifique

Treatment of Cancer-Associated Venous Thromboembolism (CAT)

Rivaroxaban has been compared with low molecular weight heparin (LMWH) in the treatment of CAT . The study found that Rivaroxaban performed similarly to LMWH for patients with CAT for recurrent venous thromboembolism (rVTE) and major bleeding . An all-cause mortality benefit was observed for Rivaroxaban which potentially may be attributed to residual confounding .

Prevention of Recurrent Venous Thromboembolism (rVTE)

Rivaroxaban is used in the prevention of rVTE. Treating cancer-associated venous thromboembolism with anticoagulation prevents recurrent VTE . The incidence of rVTE was 68.7 (95% CI 40.0–109.9) for Rivaroxaban, compared with 91.6 (95% CI 81.9–102.0) for LMWH .

Reduction of Major Bleeding

The incidence rate for major bleeding was 23.5 (95% CI 8.6–51.1) for Rivaroxaban versus 49.2 (95% CI 42.3–56.9) for LMWH . This indicates that Rivaroxaban may have a lower risk of causing major bleeding compared to LMWH.

Treatment and Prevention of Thromboembolic Disease

Rivaroxaban is used for the treatment and prevention of thromboembolic disease . It offers an alternative strategy for anticoagulation therapy and has a favourable benefit-risk profile compared with traditional standard of care .

Lower Potential for Drug-Drug and Food-Drug Interactions

Rivaroxaban has a lower potential for drug-drug and food-drug interactions compared with warfarin . However, co-administration with strong inhibitors of both cytochrome P450 3A4 and P-glycoprotein is not recommended .

Monitoring of Rivaroxaban in Patients with Deep Vein Thrombosis (DVT)

Rivaroxaban is widely used in clinical practice for patients with DVT . There is no standardized laboratory monitoring for Rivaroxaban, and its plasma concentration in patients with DVT is being studied .

Mécanisme D'action

Target of Action

Rivaroxaban-d4, like its parent compound Rivaroxaban, is a potent and selective inhibitor of Factor Xa (FXa), a crucial component of the intrinsic and extrinsic pathways of the blood coagulation cascade . Factor Xa plays a central role in blood coagulation, responsible for converting prothrombin (Factor II) to thrombin (Factor IIa) .

Mode of Action

Rivaroxaban-d4 competitively inhibits free and clot-bound Factor Xa . By blocking the activity of Factor Xa, Rivaroxaban-d4 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This action disrupts the coagulation cascade, preventing the formation of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by Rivaroxaban-d4 is the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban-d4 disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition prevents the formation of fibrin clots, thereby exerting its anticoagulant effect .

Pharmacokinetics

Rivaroxaban-d4, like Rivaroxaban, is rapidly absorbed with high oral bioavailability . The pharmacokinetics of Rivaroxaban is well described by an oral one-compartment model . The estimated apparent clearance (CL/F) and volume of distribution (V/F) are influenced by demographic factors such as age, renal function, body weight, and gender . The elimination half-life of Rivaroxaban is 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .

Result of Action

The primary result of Rivaroxaban-d4’s action is the prevention of blood clot formation. By inhibiting Factor Xa, Rivaroxaban-d4 prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) . It is also used for stroke prevention in patients with non-valvular atrial fibrillation .

Action Environment

The action of Rivaroxaban-d4 can be influenced by various environmental factors. For instance, the bioavailability of Rivaroxaban is affected by food intake . Additionally, Rivaroxaban’s clearance and volume of distribution can be influenced by factors such as age, renal function, body weight, and gender . Genetic polymorphisms may also influence the pharmacokinetics and pharmacodynamics of Rivaroxaban .

Safety and Hazards

Orientations Futures

The FDA has approved two pediatric indications for Rivaroxaban: the treatment of venous thromboembolism (VTE, or blood clots) and reduction in the risk of recurrent VTE in patients from birth to less than 18 years after at least five days of initial parenteral (injected or intravenous) anticoagulant treatment; and thromboprophylaxis (prevention of blood clots and blood-clot related events) in children aged two years and older with congenital heart disease who have undergone the Fontan procedure . This suggests that Rivaroxaban and its derivatives like Rivaroxaban-d4 may have more applications in the future.

Propriétés

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-UJCPGTITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649494 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132681-38-9 | |

| Record name | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

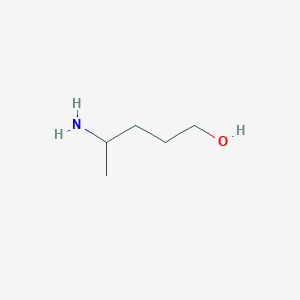

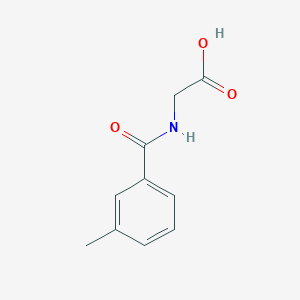

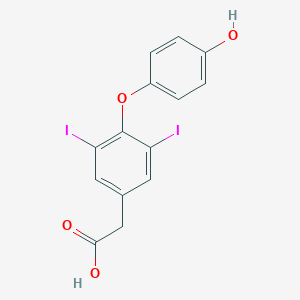

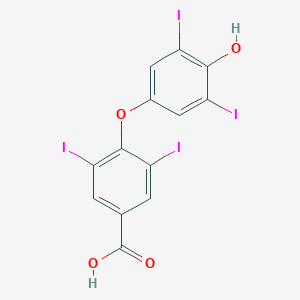

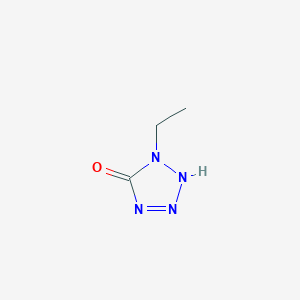

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)

![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)